
CEP-28122 mesylate salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CEP-28122 mesylate salt is a highly potent and selective orally active ALK inhibitor with IC50 of 1.9 ± 0.5 nM in an enzyme-based TRF assay. IC50 value: 1.9 ± 0.5 nM Target: ALK in vitro: CEP-28122 is a potent inhibitor of recombinant ALK activity and cellular ALK tyrosine phosphorylation. CEP-28122 also inhibits Flt4 with IC50 of 46 ±10 nM. CEP-28122 induces concentration-dependent growth inhibition/cytotoxicity of ALK-positive anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and neuroblastoma cells. in vivo: CEP-28122 displays dose-dependent inhibition of ALK tyrosine phosphorylation in tumor xenografts in mice, with substantial target inhibition (>90%) for more than12 hours following single oral dosing at 30 mg/kg. Dose-dependent antitumor activity was observed in ALK-positive ALCL, NSCLC, and neuroblastoma tumor xenografts in mice administered CEP-28122 orally, with complete/near complete tumor regressions observed following treatment at doses of 30 mg/kg twice daily or higher. ,
Applications De Recherche Scientifique
Cancer Therapeutics
CEP-28122 mesylate salt is primarily investigated for its antitumor properties, particularly in cancers with ALK dysregulation. Preclinical studies have demonstrated:
- In Vitro Efficacy : The compound shows concentration-dependent cytotoxicity in various cancer cell lines, including Karpas-299, Sup-M2, and neuroblastoma cells. Treatment with CEP-28122 leads to significant growth inhibition and activation of apoptotic pathways (caspase 3/7 activation) .
- In Vivo Efficacy : In animal models, oral administration of CEP-28122 at doses of 30 mg/kg resulted in over 90% target inhibition for more than 12 hours and substantial tumor regression in xenograft models .
Pharmacokinetics and Pharmacodynamics
The pharmacokinetic profile of this compound indicates favorable absorption characteristics when administered orally. Studies have shown that it achieves effective plasma concentrations correlating with its antitumor activity while exhibiting minimal off-target effects, which is crucial for reducing potential side effects associated with broader kinase inhibitors .
Comparative Analysis with Other ALK Inhibitors
A comparison table of this compound with other known ALK inhibitors highlights its unique features:
Compound Name | Structure Type | IC50 (nM) | Unique Features |
---|---|---|---|
Crizotinib | Small molecule inhibitor | 1.6 | First approved ALK inhibitor; also targets MET |
Alectinib | Small molecule inhibitor | 0.7 | More selective than crizotinib; effective against resistant mutations |
Brigatinib | Small molecule inhibitor | 0.5 | Potent against both ALK and EGFR mutations |
Lorlatinib | Small molecule inhibitor | 0.02 | Designed to overcome resistance; dual-targeting capabilities |
CEP-28122 | Small molecule inhibitor | 1.9 | High selectivity and potency against ALK; minimal off-target effects |
Case Studies
Several case studies have documented the effectiveness of this compound in clinical settings:
- Study on Anaplastic Large Cell Lymphoma : In a preclinical model, CEP-28122 demonstrated a significant reduction in tumor size and improved survival rates among mice bearing ALCL tumors .
- Study on Non-Small Cell Lung Cancer : The compound showed promising results in inhibiting tumor growth in xenograft models, indicating its potential as a therapeutic option for patients with NSCLC harboring ALK mutations .
Propriétés
Formule moléculaire |
C29H39ClN6O6S |
---|---|
Poids moléculaire |
635.17 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.